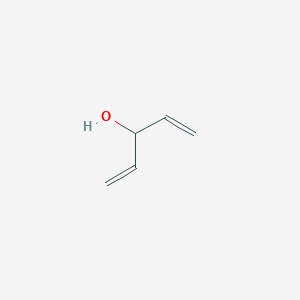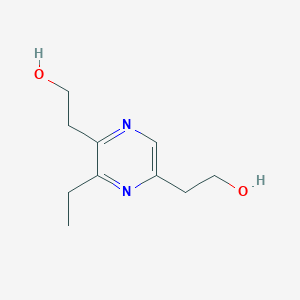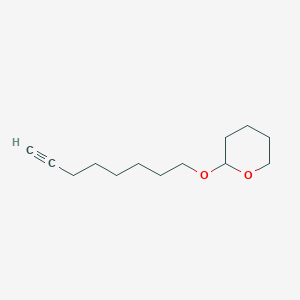
2-(Oct-7-yn-1-yloxy)tetrahydropyran
Übersicht
Beschreibung
2-(Oct-7-yn-1-yloxy)tetrahydropyran, more commonly referred to as 2-OTHP, is a small organic molecule with a wide variety of applications in the scientific community. It is a cyclic ether with a seven membered ring, and has been found to be an effective synthetic reagent. 2-OTHP is widely used in organic synthesis due to its ability to form stable and highly reactive intermediates, and its low toxicity.
Wissenschaftliche Forschungsanwendungen
Synthese von marinen Medikamenten
2-(Oct-7-yn-1-yloxy)tetrahydropyran: ist ein wichtiges strukturelles Motiv bei der Synthese von marinen Medikamenten wie Neopeltolid . Neopeltolid ist ein potenter Antiproliferationsmittel, und die Fähigkeit der Verbindung, Tetrahydropyranringe zu bilden, ist entscheidend für seine Totalsynthese. Diese Anwendung ist bedeutsam im Bereich der chemischen Biologie und der Wirkstoffforschung, insbesondere für Meeresnaturstoffe.
Katalyse bei der Biomasseverwertung
Die Verbindung wird in katalytischen Prozessen unter Verwendung von Cu–ZnO/Al2O3-Katalysatoren zur Synthese von Tetrahydropyran aus biomassagewonnenen Alkoholen verwendet . Diese Anwendung ist entscheidend für die Entwicklung nachhaltiger chemischer Prozesse, die nachwachsende Biomasse in wertvolle Chemikalien umwandeln.
Synthese von Pheromonen
2-oct-7-ynoxyoxane: spielt eine Rolle bei der Synthese von Sexualpheromonen für verschiedene Insekten, wie z. B. Phyllocnistis citrella und Autographa gamma L. . Diese Pheromone sind unerlässlich für die Untersuchung des Insektenverhaltens und die Entwicklung von Schädlingsbekämpfungsstrategien.
Herstellung von Hydroxyfettsäuren
Die Verbindung wird bei der Synthese von langkettigen ω- und (ω-1)-Hydroxyfettsäuren verwendet . Diese Fettsäuren finden Anwendung bei der Herstellung von biologisch abbaubaren Polymeren und Biosurfactanten, die umweltfreundliche Alternativen zu synthetischen Tensiden sind.
Organische Synthese
Als vielseitiges Material in der wissenschaftlichen Forschung wird This compound in verschiedenen Anwendungen der organischen Synthese verwendet, einschließlich Wirkstofffreisetzungssystemen. Seine einzigartige Struktur ermöglicht die Entwicklung neuartiger organischer Verbindungen mit potenziellen therapeutischen Vorteilen.
Chemische Ausbildung und Forschung
Die Verbindung dient als hervorragendes Beispiel für die Lehre und Erforschung synthetischer Methoden unter Einbeziehung von Oxocarbeniumionen, Hetero-Diels-Alder-Cycloadditionen und Ringschlussmetathese . Es bietet einen praktischen Kontext für das Verständnis komplexer organischer Reaktionen und Methoden.
Eigenschaften
IUPAC Name |
2-oct-7-ynoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h1,13H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZDDWHYRFZHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275829, DTXSID60884929 | |
| Record name | 2-(Oct-7-yn-1-yloxy)tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16695-31-1, 158576-21-7 | |
| Record name | Tetrahydro-2-(7-octyn-1-yloxy)-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Oct-7-yn-1-yloxy)tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-(7-octynyloxy)-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

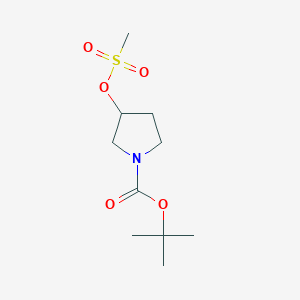
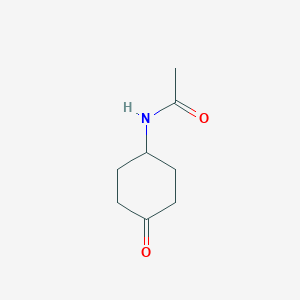
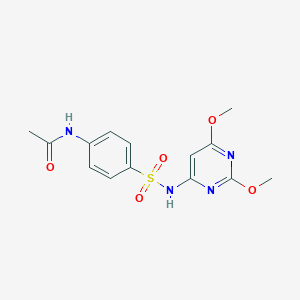
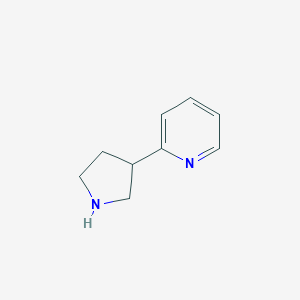
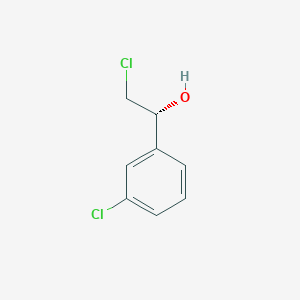
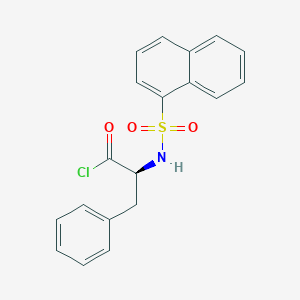
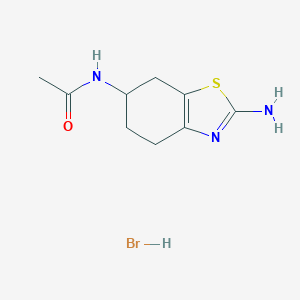
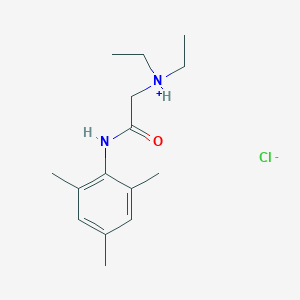
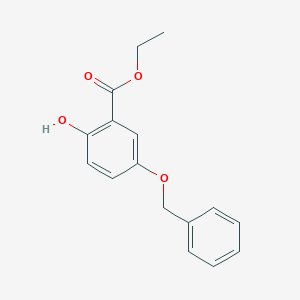
![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)
